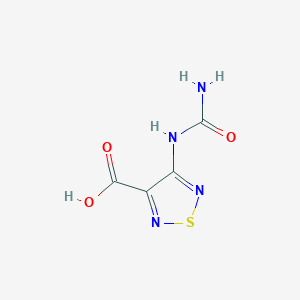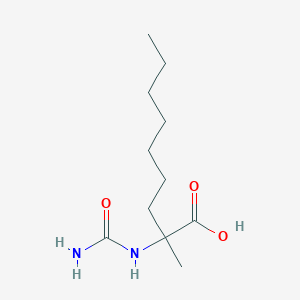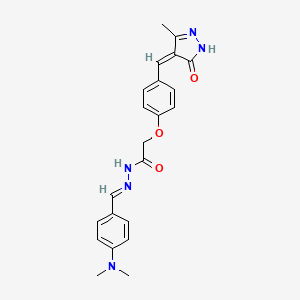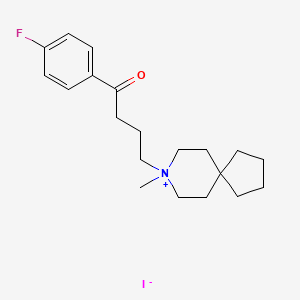
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a fluorobenzoyl group, a propyl chain, and a spirodecane structure, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of p-fluorobenzoic acid with a suitable reagent to form the fluorobenzoyl chloride.
Attachment of the Propyl Chain: The fluorobenzoyl chloride is then reacted with a propylamine to form the fluorobenzoylpropyl intermediate.
Formation of the Spirodecane Structure: The final step involves the cyclization of the fluorobenzoylpropyl intermediate with a suitable spirodecane precursor under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may include the use of nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide has several applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(4.5)decane iodide involves its interaction with specific molecular targets. The fluorobenzoyl group and spirodecane structure allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Spiroperidol: A compound with a similar spirodecane structure but different functional groups.
Spiropitan: Another related compound with variations in the propyl chain and fluorobenzoyl group.
Uniqueness
8-(3-(p-Fluorobenzoyl)propyl)-8-methyl-8-azoniaspiro(45)decane iodide is unique due to its specific combination of functional groups and spirodecane structure, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1096-06-6 |
|---|---|
Fórmula molecular |
C20H29FINO |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-(8-methyl-8-azoniaspiro[4.5]decan-8-yl)butan-1-one;iodide |
InChI |
InChI=1S/C20H29FNO.HI/c1-22(15-12-20(13-16-22)10-2-3-11-20)14-4-5-19(23)17-6-8-18(21)9-7-17;/h6-9H,2-5,10-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
DTKAZBUMPMFMOW-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC2(CCCC2)CC1)CCCC(=O)C3=CC=C(C=C3)F.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[4-[cyano(phenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13763039.png)

![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
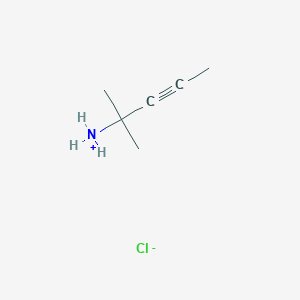
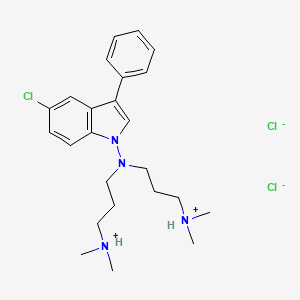
![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)

![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)
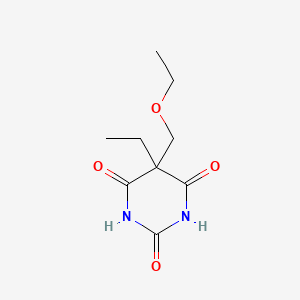
![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)
